3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound of significant interest in scientific research due to its unique structural characteristics and potential applications. This compound is composed of a pyrazole ring with a carboxamide group, an ethyl group, and an ethoxy substituent, along with a thiadiazole ring with an ethylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves several key steps:
Formation of Pyrazole Ring: : The pyrazole ring is often formed through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Introduction of Carboxamide Group: : The carboxamide group is introduced via the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.
Formation of Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of a suitable hydrazide with a thioamide compound.
Final Coupling:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing each reaction step for higher yields and purity. This may involve the use of automated reactors, continuous flow chemistry techniques, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives from the ethylthio group.
Reduction: : Reduction reactions may target the carboxamide group, converting it into an amine.
Common Reagents and Conditions
Oxidizing Agents: : For oxidation reactions, reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: : Nucleophiles such as amines or thiols are often employed in substitution reactions.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. Oxidation typically leads to sulfoxide or sulfone derivatives, while reduction may yield amine products. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Potential use in drug development due to its unique structural properties.
Industry: : As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application:
Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : The compound could be involved in various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared to other compounds with similar structural features:
Ethoxy Substituted Compounds: : These compounds share the ethoxy group, which can affect their reactivity and biological activity.
Thiadiazole Derivatives: : Compounds with the thiadiazole ring are often studied for their diverse biological activities.
Carboxamide Derivatives: : These compounds are known for their stability and potential as pharmacophores.
Similar Compounds
3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
3-ethoxy-1-methyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
3-methoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
These compounds highlight the structural diversity and potential variations that can be explored within this class of molecules.
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S2/c1-4-17-7-8(10(16-17)19-5-2)9(18)13-11-14-15-12(21-11)20-6-3/h7H,4-6H2,1-3H3,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAQVFVCWKGDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.